SNX-2112

描述

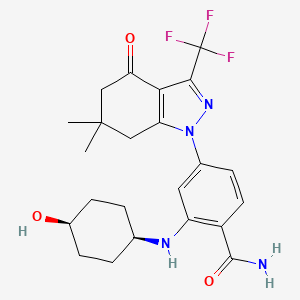

Structure

3D Structure

属性

IUPAC Name |

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025695 | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908112-43-6, 945626-71-1 | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-2112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Effects of SNX-2112

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms and downstream signaling consequences of SNX-2112, a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the disruption of its chaperone function and subsequent degradation of a wide array of oncogenic client proteins.[1] This guide details the principal signaling cascades affected, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual representations of the core pathways.

Core Mechanism of Action

Hsp90 is an essential molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins.[2][3] Many of these clients are critical nodes in signal transduction pathways that drive cell proliferation, survival, and adaptation. In cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins.

This compound functions by inhibiting the ATPase activity of Hsp90, which is essential for its chaperone cycle. This inhibition leads to the misfolding of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The depletion of these key proteins simultaneously disrupts multiple oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis.[2][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

SNX-2112: The Active Metabolite of the Hsp90 Inhibitor Prodrug SNX-5422

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNX-2112, the pharmacologically active metabolite of the orally bioavailable prodrug SNX-5422 (also known as PF-04929113). This compound is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. This document details the mechanism of action, preclinical pharmacology, and key experimental data related to this compound, establishing its role as a promising therapeutic agent in oncology. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity and evaluation.

Introduction

Heat Shock Protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its essential role in maintaining the conformational stability and activity of a wide array of client proteins that are often mutated or overexpressed in cancer cells, driving tumor growth and survival.[1][2][3][4] SNX-5422 is a synthetic, orally administered prodrug that is rapidly converted in vivo to its active metabolite, this compound.[4][5][6][7] this compound is a potent and selective inhibitor of Hsp90, demonstrating significant anti-tumor activity in various preclinical models of cancer.[1][5][8] This guide will focus on the core scientific and technical aspects of this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Chemical Structures and Metabolic Conversion

SNX-5422 is designed as a water-soluble and orally bioavailable prodrug of this compound.[5][9] Upon oral administration, SNX-5422 undergoes rapid hydrolysis to yield the active compound this compound.[7][10] Pharmacokinetic studies have shown that after oral dosing of SNX-5422, measurable concentrations of the prodrug are often undetectable in plasma, with this compound being the predominant species observed.[5][10][11]

References

- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Facebook [cancer.gov]

- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. books.rsc.org [books.rsc.org]

- 8. ashpublications.org [ashpublications.org]

- 9. rti.org [rti.org]

- 10. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Cellular Journey of SNX-2112: An In-depth Technical Guide on Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-2112, a potent and selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its therapeutic efficacy is intrinsically linked to its ability to enter cancer cells, accumulate at effective concentrations, and interact with its intracellular target. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound. While direct studies on its transport mechanism are limited, this document synthesizes available data to infer its cellular entry, discusses its interaction with efflux pumps, and outlines key experimental protocols for further investigation. The information presented herein is intended to support ongoing research and development of this compound and other Hsp90 inhibitors.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a critical first step for its therapeutic activity. Although direct experimental validation of the specific uptake mechanism is not extensively documented in the available literature, the physicochemical properties of this compound and related compounds suggest a likely mechanism.

Postulated Mechanism: Passive Diffusion

The prevailing hypothesis is that this compound traverses the cell membrane via passive diffusion. This is supported by studies on rationally designed analogs of this compound. To create inhibitors targeting extracellular Hsp90 (eHsp90) while minimizing intracellular effects, researchers have modified the this compound scaffold by adding polar tethers, such as alkyl sulfonate and phosphonate (B1237965) groups. These modifications, which increase the polarity of the molecule, were shown to reduce its cell permeability and cytotoxicity, indicating that the parent this compound compound is inherently cell-permeable.

dot

Caption: Postulated cellular uptake of this compound via passive diffusion.

Experimental Protocols for Cellular Uptake Analysis

To definitively elucidate the uptake mechanism of this compound, the following experimental approaches can be employed:

-

Time- and Concentration-Dependent Uptake Assay:

-

Culture cancer cells to a desired confluency in multi-well plates.

-

Incubate the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.

-

Lyse the cells and quantify the intracellular concentration of this compound using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Plot intracellular this compound concentration against time and initial extracellular concentration to determine uptake kinetics.

-

-

Temperature-Dependence Assay:

-

Perform the uptake assay at both 37°C and 4°C.

-

A significant reduction in uptake at 4°C would suggest an energy-dependent active transport mechanism, whereas minimal change would support passive diffusion.

-

Intracellular Distribution and Subcellular Localization

Once inside the cell, the distribution of this compound to different subcellular compartments will influence its interaction with Hsp90 and other potential off-target proteins. Hsp90 is predominantly a cytosolic protein but is also found in the nucleus and mitochondria.

Current Knowledge

Currently, there is a lack of published studies specifically detailing the subcellular fractionation and localization of this compound. It is presumed to be primarily localized in the cytoplasm where it can readily interact with the cytosolic Hsp90 chaperone machinery.

Experimental Protocols for Subcellular Localization

-

Subcellular Fractionation and Western Blotting:

-

Treat cancer cells with this compound.

-

Harvest the cells and perform subcellular fractionation using commercially available kits or established protocols to isolate the cytosolic, nuclear, mitochondrial, and membrane fractions.

-

Validate the purity of each fraction by Western blotting for compartment-specific marker proteins (e.g., Tubulin for cytosol, Histone H3 for nucleus, COX IV for mitochondria).

-

Quantify the concentration of this compound in each fraction by HPLC-MS/MS.

-

-

Fluorescence Microscopy:

-

Synthesize a fluorescently labeled analog of this compound.

-

Incubate live cells with the fluorescent analog.

-

Co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst for nucleus).

-

Visualize the subcellular localization of the this compound analog using confocal fluorescence microscopy.

-

Interaction with Efflux Pumps: A Key Determinant of Intracellular Accumulation

The net intracellular concentration of this compound is a balance between its influx and efflux. ATP-binding cassette (ABC) transporters are a major family of efflux pumps that contribute to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.

This compound and its Impact on ABC Transporters

Studies have shown that this compound can influence the expression of key ABC transporters, which has important implications for its own efficacy and for combination therapies. Specifically, treatment with this compound has been observed to decrease the expression of ABCB1 (P-glycoprotein or MDR1) and ABCG2 (Breast Cancer Resistance Protein or BCRP) in cancer cells.[1] In multidrug-resistant K562/ADR cells, this compound has been shown to inhibit the expression of P-glycoprotein.

This downregulation of efflux pumps suggests a potential mechanism by which this compound could enhance its own intracellular accumulation and overcome certain forms of drug resistance.

dot

Caption: this compound's inhibitory effect on Hsp90 can lead to the downregulation of ABC transporter expression, thereby increasing intracellular drug accumulation.

Quantitative Data on this compound's Effect on ABC Transporter Expression

| Cell Line | Treatment | Target Gene | Change in Expression | Reference |

| Esophageal Cancer Stem-like Cells | 0.2 µM this compound for 24h | ABCB1 | Decreased | [1] |

| Esophageal Cancer Stem-like Cells | 0.2 µM this compound for 24h | ABCG2 | Decreased | [1] |

Experimental Protocol for Assessing ABC Transporter Expression

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cancer cells with this compound at various concentrations and time points.

-

Isolate total RNA from the cells using a suitable extraction kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

-

Western Blotting:

-

Treat cells as described above.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify band intensities to determine changes in protein levels.

-

Summary and Future Directions

The cellular uptake and distribution of this compound are critical parameters influencing its pharmacological activity. While the current body of evidence strongly suggests that this compound enters cells via passive diffusion, direct experimental confirmation is warranted. A significant finding is the ability of this compound to downregulate the expression of the ABCB1 and ABCG2 efflux pumps, which may contribute to its efficacy and its potential for use in combination therapies to combat multidrug resistance.

Future research should focus on:

-

Definitive elucidation of the cellular uptake mechanism(s) of this compound.

-

Quantitative analysis of the subcellular distribution of this compound in various cancer cell lines.

-

Investigation into whether this compound itself is a substrate for any ABC transporters.

-

Further exploration of the signaling pathways through which this compound regulates ABC transporter expression.

A deeper understanding of the cellular pharmacokinetics of this compound will undoubtedly facilitate its clinical development and optimize its therapeutic application.

References

The Impact of Hsp90 Inhibitor SNX-2112 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in various cancer cell lines. By targeting Hsp90, this compound disrupts the maturation and stability of key cell cycle regulators, leading to cell cycle arrest and apoptosis. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational integrity and activity of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, including receptor tyrosine kinases, serine/threonine kinases, and transcription factors. The dependence of cancer cells on Hsp90 for the stability of these oncoproteins makes it an attractive target for cancer therapy.

This compound is a synthetic Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity.[1] This competitive inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins. The degradation of these critical proteins interferes with multiple signaling cascades that govern cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

This guide will explore the specific effects of this compound on cell cycle progression, presenting quantitative data from studies on various cancer cell lines and providing detailed methodologies for the key experiments used to elucidate these effects.

Quantitative Data on Cell Cycle Arrest Induced by this compound

This compound has been shown to induce cell cycle arrest in a variety of cancer cell lines. The specific phase of arrest, either G1 or G2/M, appears to be dependent on the cell type and the status of key cell cycle regulators, such as the Retinoblastoma protein (Rb).

Table 1: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer Cells

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| MCF-7 | Control (DMSO) | 65.4 | 23.8 | 10.8 | [2] |

| 100 nM this compound (24h) | 55.2 | 20.1 | 24.7 | [2] | |

| 200 nM this compound (24h) | 45.8 | 15.3 | 38.9 | [2] | |

| BT-474 | Control (DMSO) | 60 | 30 | 10 | [3] |

| 50 nM this compound (48h) | 75 | 15 | 10 | [3] | |

| MDA-MB-468 | Control (DMSO) | 55 | 25 | 20 | [3] |

| 50 nM this compound (48h) | 10 | 15 | 75 | [3] |

Data are approximate values derived from published graphical representations.

Table 2: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| A549 | Control (DMSO) (72h) | 58.96 | 28.31 | 12.73 | |

| 2.0 µM this compound (72h) | 44.48 | 35.93 | 19.96 | ||

| H1299 | Control (DMSO) (72h) | 63.54 | 22.15 | 14.31 | |

| 4.56 µM this compound (72h) | 36.25 | 22.20 | 41.55 | ||

| H1975 | Control (DMSO) (72h) | 60.12 | 25.54 | 14.34 | |

| 9.44 µM this compound (72h) | 54.83 | 27.34 | 17.84 |

Data is presented as reported in the study.

Signaling Pathways Modulated by this compound in Cell Cycle Regulation

The cell cycle arrest induced by this compound is a direct consequence of the degradation of key Hsp90 client proteins that are integral to cell cycle progression. These include critical kinases and signaling molecules that drive cells through the different phases of the cell cycle.

Key Hsp90 Client Proteins and Downstream Effects:

-

HER2 (ErbB2): A receptor tyrosine kinase that, when overexpressed, drives proliferation. Its degradation by this compound inhibits downstream signaling through the PI3K/Akt and MAPK pathways.[3]

-

Akt: A serine/threonine kinase that promotes cell survival and proliferation. Its degradation contributes to cell cycle arrest and apoptosis.[2]

-

Raf-1: A MAP kinase kinase kinase that is a crucial component of the MAPK/ERK pathway, which regulates cell proliferation.[2]

-

CDK4/6: Cyclin-dependent kinases that, in complex with Cyclin D, phosphorylate and inactivate the Rb protein, allowing cells to progress from G1 to S phase.

-

Plk1 (Polo-like kinase 1): A key regulator of mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Its destabilization can lead to G2/M arrest.

The following diagram illustrates the primary mechanism of action of this compound, leading to the degradation of Hsp90 client proteins and subsequent cell cycle arrest.

References

- 1. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hsp90 Client Proteins Affected by SNX-2112

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition represents a key strategy in cancer therapy. SNX-2112 is a potent, synthetic, small-molecule inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket, leading to the degradation of Hsp90 client proteins. This technical guide provides a comprehensive overview of the key Hsp90 client proteins affected by this compound, presenting quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the associated molecular pathways and workflows.

Introduction to Hsp90 and the Inhibitor this compound

Heat shock protein 90 (Hsp90) is a highly conserved chaperone protein that constitutes 1-2% of total cellular proteins.[1] It plays a vital role in cellular homeostasis by facilitating the folding, maturation, and stability of a wide array of "client" proteins.[2][3] Many of these clients are key mediators of cell growth, proliferation, and survival, including protein kinases, transcription factors, and steroid hormone receptors.[1][3] In malignant cells, Hsp90 is often overexpressed and is essential for maintaining the stability of oncoproteins that drive tumor progression, making it a prime target for anticancer drug development.[4][5]

This compound is a novel, synthetic Hsp90 inhibitor that demonstrates potent antitumor activity.[6][7] Unlike the first-generation ansamycin-based inhibitors like 17-AAG, this compound is a small molecule designed for improved solubility and oral bioavailability, often administered as its prodrug, SNX-5542 (also referred to as SNX-5422).[8][9][10] this compound competitively binds to the N-terminal ATP-binding site of Hsp90, inhibiting its intrinsic ATPase activity.[11][12] This disruption of the chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90-dependent client proteins.[1][2]

Mechanism of Action of this compound

The primary mechanism of this compound involves the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This action blocks the chaperone's ATPase activity, which is essential for the conformational changes required to process client proteins.[1] Inhibition leads to the destabilization of the Hsp90-client protein complex, targeting the client for degradation via the ubiquitin-proteasome pathway.[2] The result is a depletion of key oncoproteins within the cancer cell, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[9][11][13]

Key Hsp90 Client Proteins Degraded by this compound

This compound induces the degradation of a broad range of Hsp90 client proteins critical for tumor growth and survival. The sensitivity of different cancer cell lines to this compound is often linked to their dependence on these specific client proteins.

Receptor Tyrosine Kinases: HER2 and Mutant EGFR

-

HER2 (ErbB2): Human Epidermal Growth Factor Receptor 2 is a key driver in several cancers, particularly breast cancer.[6] this compound potently induces the degradation of HER2. In HER2-amplified BT-474 breast cancer cells, treatment with 1 µmol/L this compound resulted in the downregulation of HER2 expression within 3 to 6 hours, with a near-complete loss by 10 hours.[6][11] This degradation leads to the inhibition of downstream signaling pathways, including PI3K/Akt and MAPK/ERK.[6]

-

Mutant EGFR: Epidermal Growth Factor Receptor mutations are common in non-small cell lung cancer (NSCLC). The prodrug of this compound, SNX-5542, has shown greater activity than 17-AAG in NSCLC xenograft models expressing mutant EGFR.[8][10]

Signaling Kinases: Akt and Raf-1

-

Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K signaling pathway, promoting cell survival and proliferation. This compound treatment leads to a decline in total Akt expression.[6] The kinetics of Akt degradation are slower than that of HER2, with maximal effects observed after 24-48 hours of treatment.[6] Importantly, inhibition of phosphorylated Akt (the active form) occurs before the degradation of the total Akt protein.[6]

-

Raf-1 (c-Raf): A MAP kinase kinase kinase (MAP3K) in the MAPK/ERK signaling cascade. Degradation of Raf-1 by Hsp90 inhibitors like this compound disrupts this critical pro-growth pathway.[13]

Other Key Client Proteins

-

HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis. This compound treatment can reduce the accumulation of HIF-1α, which is particularly relevant in the tumor microenvironment.[14]

-

IKK (IκB kinase): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and cell survival. This compound has been shown to cause the degradation of IKK in MCF-7 cells.[13]

-

Mutant p53: While wild-type p53 is a tumor suppressor, mutant forms can gain oncogenic functions and become dependent on Hsp90 for their stability.[1][8] this compound has demonstrated significant antitumor activity in TP53 null and mutant tumors.[15]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cell lines and assays. The following tables summarize key data points from published studies.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nmol/L) | Citation(s) |

| BT-474 | Breast (HER2-amplified) | 10 - 50 | [6][11] |

| SKBR-3 | Breast (HER2-amplified) | 10 - 50 | [11] |

| MCF-7 | Breast | 10 - 50 | [11] |

| MDA-468 | Breast | 10 - 50 | [11] |

| SKOV-3 | Ovarian | 10 - 50 | [11] |

| H1650 | Lung | 10 - 50 | [11] |

| MM.1S | Multiple Myeloma | 52 | [9] |

| U266 | Multiple Myeloma | 55 | [9] |

| INA-6 | Multiple Myeloma | 19 | [9] |

| A549 | NSCLC | ~500 | [12] |

| H1299 | NSCLC | ~1140 | [12] |

| H1975 | NSCLC | ~2360 | [12] |

Table 2: Binding Affinity and Hsp90 Isoform Inhibition by this compound

| Target | Assay | Value | Citation(s) |

| Hsp90 (general) | Kd | 16 nM | [16] |

| Hsp90α | IC₅₀ | 30 nM | [16] |

| Hsp90β | IC₅₀ | 30 nM | [16] |

| Grp94 (Hsp90b1) | Kd | 484 nM | [16] |

| TRAP1 | IC₅₀ | 862 nM | [16] |

Table 3: Time-Course of Hsp90 Client Protein Degradation

| Client Protein | Cell Line | This compound Conc. | Time for Downregulation | Time for Near-Complete Loss | Citation(s) |

| HER2 | BT-474 | 1 µM | 3 - 6 hours | 10 hours | [6][11] |

| Akt | BT-474 | 1 µM | Slower kinetics | 24 - 48 hours | [6] |

Downstream Cellular Effects and Signaling Pathways

The degradation of Hsp90 client proteins by this compound triggers a cascade of downstream cellular events, culminating in antitumor activity.

-

Inhibition of Signaling Pathways: this compound potently blocks major survival and proliferation pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[6][9][17] This is evidenced by the loss of the phosphorylated (active) forms of Akt and Erk.[6]

-

Cell Cycle Arrest: In tumor cells with wild-type retinoblastoma protein (Rb), this compound induces hypophosphorylation of Rb, leading to a G1 cell cycle arrest.[6][8] In cells with mutant Rb, a mitotic block is observed instead.[6]

-

Induction of Apoptosis: The inhibition of pro-survival signaling and induction of cell cycle arrest ultimately lead to programmed cell death (apoptosis).[9][17] This is mediated by the activation of caspases-3, -8, and -9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][13]

Experimental Protocols

Herein are detailed methodologies for key experiments used to characterize the effects of this compound on Hsp90 client proteins.

Protocol: Western Blot Analysis of Client Protein Degradation

This protocol is used to qualitatively and quantitatively assess the levels of Hsp90 client proteins following treatment with this compound.

Materials and Reagents:

-

Cell culture reagents

-

This compound stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (for HER2, Akt, p-Akt, Raf-1, Hsp70, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 25, 100, 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).[18]

-

Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well.[2][18]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[18]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to 20-50 µg of protein and boil at 95-100°C for 5 minutes.[6][18]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.[18]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[2]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again three times with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.[18]

References

- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase–dependent cancers | RTI [rti.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]

- 13. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Unveiling the Pharmacological Profile of SNX-2112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document details the compound's mechanism of action, binding affinities, and its effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Pharmacological Properties

This compound is a synthetic small molecule that exhibits its anti-tumor activity by targeting the N-terminal ATP-binding pocket of Hsp90.[1][2] This inhibition disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound, providing a comparative perspective on its potency and selectivity.

Table 1: Binding Affinity and Potency of this compound

| Target | Parameter | Value | Reference |

| Hsp90α | Ka | 30 nM | [5] |

| Hsp90β | Ka | 30 nM | [5] |

| Hsp90 (overall) | Kd | 16 nM | [2] |

| Hsp90α | IC50 | 30 nM | [2] |

| Hsp90β | IC50 | 30 nM | [2] |

| Grp94 | IC50 | 4.275 µM | [2] |

| Trap-1 | IC50 | 0.862 µM | [2] |

| Her-2 degradation | IC50 | 10 nM | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT-474 | Breast Cancer | 10 - 50 | [5] |

| SKBr-3 | Breast Cancer | 10 - 50 | [5] |

| SKOV-3 | Ovarian Cancer | 10 - 50 | [5] |

| MDA-468 | Breast Cancer | 10 - 50 | [5] |

| MCF-7 | Breast Cancer | 10 - 50 | [5] |

| H1650 | Lung Cancer | 10 - 50 | [5] |

| Pediatric Cancer Cell Lines | Various | 10 - 100 | [5] |

Mechanism of Action and Signaling Pathways

This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Key client proteins affected by this compound include HER2, Akt, and Raf-1.[4] The degradation of these proteins disrupts critical signaling cascades, such as the PI3K/Akt and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot Analysis for Client Protein Degradation

This protocol is designed to assess the effect of this compound on the expression levels of Hsp90 client proteins such as HER2, Akt, and ERK.

1. Cell Culture and Treatment:

-

Culture HER2-positive breast cancer cell lines (e.g., BT-474, SKBr-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

2. Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Rabbit anti-HER2 (e.g., Cell Signaling Technology #2165, 1:1000 dilution)[6]

-

Rabbit anti-Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)[7]

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)

-

Rabbit anti-ERK1/2 (p44/42 MAPK) (e.g., Cell Signaling Technology #9102, 1:1000 dilution)[8]

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution)

-

Mouse anti-β-actin (loading control, 1:5000 dilution)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

1. Cell Seeding:

-

Seed cancer cells (e.g., BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

4. Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Animal Model:

-

Use female athymic nude mice (4-6 weeks old).

-

For estrogen-dependent tumors like BT-474, implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously one day before cell inoculation.[9][10]

2. Cell Implantation:

-

Harvest BT-474 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the flank of each mouse.

3. Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

4. Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer SNX-5422 (an orally bioavailable prodrug of this compound) or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, daily).[11]

5. Efficacy Evaluation:

-

Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a potent and selective Hsp90 inhibitor with significant anti-tumor activity in a variety of cancer models. Its mechanism of action, centered on the degradation of key oncogenic client proteins, leads to the disruption of critical cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a promising cancer therapeutic.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rti.org [rti.org]

- 6. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic progestins induce growth and metastasis of BT-474 human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structural Analysis of the Hsp90-SNX-2112 Complex: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural and biophysical interactions between the Heat Shock Protein 90 (Hsp90) and its potent inhibitor, SNX-2112. Designed for researchers, scientists, and drug development professionals, this document outlines the key quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its inhibition represents a promising strategy for cancer therapy. This compound is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. This guide details the high-resolution crystal structure of the Hsp90 N-terminal domain (Hsp90N) in complex with this compound, providing a molecular basis for its high-affinity binding and inhibitory activity. Furthermore, we present the thermodynamic profile of this interaction and outline the experimental protocols utilized for its characterization.

Quantitative Binding and Activity Data

The interaction between this compound and Hsp90 has been rigorously quantified through various biophysical and cellular assays. The following tables summarize the key findings.

Table 1: Binding Affinity and Thermodynamic Parameters of this compound with Hsp90N

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 14.10 ± 1.60 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| Association Constant (Ka) | 30 nmol/L | ATP Displacement Assay | [3][4] |

| Enthalpy Change (ΔHa) | -6.80 ± 0.20 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |

| Entropy Change (TΔSa) | 3.90 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |

| Stoichiometry (N) | 0.83 ± 0.01 | Isothermal Titration Calorimetry (ITC) | [2] |

| Thermal Shift (ΔTm) | -9.51 ± 1.00°C | Thermal Shift Assay (TSA) | [1][2] |

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | Hsp90α | 30 nM | [5] |

| IC50 | Hsp90β | 30 nM | [5] |

| IC50 | Grp94 | 4.275 µM | [5] |

| IC50 | Trap-1 | 0.862 µM | [5] |

| IC50 (Cell Line) | A549 (NSCLC) | 0.50 ± 0.01 µM | [1][2] |

| IC50 (Cell Line) | H1299 (NSCLC) | 1.14 ± 1.11 µM | [1][2] |

| IC50 (Cell Line) | H1975 (NSCLC) | 2.36 ± 0.82 µM | [1][2] |

Table 3: Crystallographic Data for Hsp90N-SNX-2112 Complex

| Parameter | Value | Reference |

| PDB ID | 6LTK | [1][2][6] |

| Resolution | 2.14 Å | [1][2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity (Kd), stoichiometry (N), and thermodynamic parameters (ΔH and TΔS) of the Hsp90N-SNX-2112 interaction.[2]

-

Protein Preparation: Freshly purified Hsp90N was extensively dialyzed against a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl. The protein was then concentrated to a final concentration of 50 µM.[2]

-

Ligand Preparation: this compound was dissolved in DMSO and subsequently diluted with the same dialysis buffer to a final concentration of 500 µM.[2]

-

Titration: The Hsp90N solution was placed in the sample cell of an ITC-200 instrument. The this compound solution was loaded into the injection syringe.[2] Titration was performed by injecting 2 µL aliquots of the this compound solution into the Hsp90N solution at 25°C with a stirring speed of 750 rpm and an interval of 200 seconds between injections.[2]

-

Data Analysis: The raw titration data, representing the heat change upon each injection, was integrated and normalized. The resulting binding isotherm was fitted to a one-site binding model to extract the thermodynamic parameters.[2]

X-ray Crystallography

The three-dimensional structure of the Hsp90N-SNX-2112 complex was determined by X-ray diffraction.

-

Crystallization: The Hsp90N-SNX-2112 complex was crystallized to produce high-quality crystals suitable for X-ray diffraction.

-

Data Collection: X-ray diffraction data were collected at 100 K at the Shanghai Synchrotron Radiation Facility (SSRF) on beamline BL17U1 using an ADSC Quantum 315r CCD detector.[2]

-

Data Processing and Structure Determination: The diffraction data were automatically processed. The structure was solved using molecular replacement with a previously determined Hsp90N structure as the search model. The final structure was refined to a resolution of 2.14 Å and deposited in the Protein Data Bank with the accession code 6LTK.[1][2][6]

ATP Displacement Assay

This assay was used to determine the ability of this compound to displace ATP from the Hsp90 binding pocket.

-

Affinity Resin Preparation: An ATP-linked Sepharose resin was incubated with Jurkat cell lysate at 4°C to capture ATP-binding proteins, including Hsp90.[4]

-

Compound Incubation: The protein-bound resin was then incubated with varying concentrations of this compound for 90 minutes.[4]

-

Elution and Detection: Proteins eluted by this compound were resolved by SDS-PAGE and visualized with silver staining.[4]

-

Protein Identification: The protein bands corresponding to Hsp90 were excised from the gel and identified using mass spectrometry.[4]

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Hsp90 Chaperone Cycle and Inhibition by this compound

The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and the mechanism of inhibition by this compound.

References

- 1. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]

- 2. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Complex Crystal Structure Determination and in vitro Anti-non-small Cell Lung Cancer Activity of Hsp90 N Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

SNX-2112: A Technical Overview of Early-Stage Anti-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the anti-cancer activity of SNX-2112, a novel, synthetic heat shock protein 90 (Hsp90) inhibitor. The document summarizes key findings from preclinical studies, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the N-terminal adenosine (B11128) triphosphate (ATP) binding site of Hsp90.[1][2] Hsp90 is a molecular chaperone essential for the conformational stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1][3] By inhibiting Hsp90, this compound induces the proteasomal degradation of these client proteins, leading to the disruption of multiple oncogenic signaling pathways.[4]

In Vitro Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines.

Quantitative Efficacy Data

The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT-474 | Breast Cancer (HER2+) | 10 - 50 | [5] |

| SKBR-3 | Breast Cancer (HER2+) | 10 - 50 | [2] |

| SKOV-3 | Ovarian Cancer | 10 - 50 | [2] |

| MDA-468 | Breast Cancer | 10 - 50 | [2] |

| MCF-7 | Breast Cancer | 10 - 50 | [2][6] |

| H1650 | Non-Small Cell Lung Cancer | 10 - 50 | [2] |

| GTL-16 | Gastric Carcinoma (MET amp.) | 35.6 | [7] |

| MKN-45 | Gastric Carcinoma (MET amp.) | 30.3 | [7] |

| EBC-1 | Lung Squamous Cell Carcinoma (MET amp.) | 25.2 | [7] |

| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [8] |

Effects on Cell Cycle and Apoptosis

Treatment with this compound induces cell cycle arrest and apoptosis in cancer cells. In MCF-7 human breast cancer cells, this compound was shown to be more potent than the traditional Hsp90 inhibitor 17-AAG, causing G2/M phase cell cycle arrest and inducing apoptosis.[6] The apoptotic mechanism involves the activation of the mitochondrial pathway, evidenced by the downregulation of Bcl-2 and Bcl-xL, upregulation of Bax, and cleavage of caspase-9 and poly (ADP-ribose) polymerase (PARP).[6] In multiple myeloma cells, this compound-induced apoptosis is mediated through the cleavage of caspase-8, -9, -3, and PARP.[1][3]

Key Signaling Pathways Affected

This compound's anti-cancer effects are a direct result of the degradation of key oncogenic Hsp90 client proteins. This leads to the abrogation of several critical signaling pathways.

HER2 and Downstream Signaling

In HER2-dependent breast cancer cells, this compound potently downregulates HER2 expression.[5] This degradation occurs within 3 to 6 hours of exposure.[2] The loss of HER2 leads to the potent inhibition of the downstream Akt and extracellular signal-regulated kinase (Erk) pathways.[5]

Akt and ERK Pathways in Hematologic Malignancies

In multiple myeloma and other hematologic tumors, this compound induces cytotoxicity by inhibiting the Akt and ERK pathways.[1] It also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1, which are known to activate these pathways.[1][3]

MET Signaling in MET-Amplified Tumors

This compound is effective in tumor cells with MET oncogene amplification. It induces the degradation of MET, HER-2, EGFR, and AKT, leading to the abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling and subsequent cell cycle arrest.[4][7] Importantly, this compound retains its efficacy in MET-amplified tumor cells that have acquired resistance to selective MET kinase inhibitors.[4]

In Vivo Anti-Tumor Activity

Due to variable oral bioavailability of this compound, a water-soluble and orally bioavailable prodrug, SNX-5542 (also referred to as SNX-5422), was developed for in vivo studies.[1][5] Following oral administration, SNX-5542 is rapidly converted to this compound.[5][9][10]

Pharmacodynamics and Tumor Accumulation

A single oral dose of SNX-5542 in tumor-bearing mice results in preferential accumulation of this compound in the tumor tissue compared to normal tissues.[5][9][10] This leads to greater inhibition of the Erk and Akt pathways in the tumor.[5] A single dose of SNX-5542 can induce HER2 degradation and inhibit its downstream signaling for up to 24 hours.[5][10]

Efficacy in Xenograft Models

Daily oral administration of SNX-5542 has been shown to cause regression of HER2-dependent xenografts.[5][10] In a non-small cell lung cancer xenograft model with mutant EGFR, SNX-5542 demonstrated greater activity than 17-AAG.[5][10] Furthermore, in a murine xenograft model of human multiple myeloma, SNX-5542 inhibited tumor cell growth and prolonged survival.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[6][8][11]

-

Western Blot Analysis

-

Objective: To assess the levels of specific proteins (e.g., Hsp90 client proteins and signaling molecules) in cancer cells following treatment with this compound.

-

Procedure:

-

Cells are treated with this compound or a control for the desired time.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., HER2, Akt, Erk, PARP).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6][8]

-

Xenograft Tumor Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound (delivered as the prodrug SNX-5542).

-

Procedure:

-

Immune-compromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives SNX-5542 orally at a specified dose and schedule (e.g., daily or three times a week). The control group receives a vehicle.

-

Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to assess target modulation).[1][5][7]

-

Conclusion

The early-stage research on this compound provides a strong preclinical rationale for its development as an anti-cancer therapeutic. Its potent Hsp90 inhibitory activity translates to the effective downregulation of key oncogenic drivers, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in a variety of cancer models. The oral bioavailability of its prodrug, SNX-5542, further enhances its clinical potential. These promising preclinical findings have paved the way for clinical investigations of this compound in patients with advanced malignancies.[1][6]

References

- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

Probing the Isoform Selectivity of SNX-2112 for Heat Shock Protein 90 (Hsp90)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of SNX-2112, a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), for its various isoforms. A comprehensive understanding of isoform selectivity is critical for the development of targeted cancer therapeutics with improved efficacy and reduced off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Isoform Selectivity

This compound exhibits differential binding affinities and inhibitory activities across the major Hsp90 isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. The following table summarizes the available quantitative data for this compound, offering a clear comparison of its potency towards each isoform.

| Isoform | IC50 (nmol/L)¹ | Kd (nM)² |

| Hsp90α | 30 | 4 |

| Hsp90β | 30 | 6 |

| Grp94 | 4,275 | 484 |

| TRAP1 | 862 | Not Reported |

¹Data obtained from a competitive displacement assay using an ATP-resin affinity column with Jurkat cell lysate as the source of native chaperones. The IC50 value represents the concentration of this compound required to elute 50% of the bound chaperone from the column.[1] ²Binding affinities (Kd) determined for Hsp90α, Hsp90β, and Grp94.[2] It is noteworthy that another source reports a Ka of 30 nM for both Hsp90α and Hsp90β.[3][4] An additional source states a Kd of 16 nM for Hsp90 without specifying the isoform.[2]

The data clearly indicates that this compound is significantly more potent against the cytosolic isoforms Hsp90α and Hsp90β compared to Grp94 and TRAP1, demonstrating a degree of isoform selectivity.

Experimental Protocols

The determination of this compound's isoform selectivity relies on a variety of robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Protein Affinity-Displacement Assay

This assay is a primary method for determining the binding affinity and selectivity of compounds for ATP-binding proteins like Hsp90.

Principle: This method utilizes a resin coupled with an ATP analog to capture ATP-binding proteins from a cell lysate. A test compound is then introduced, and its ability to displace the captured proteins from the resin is quantified. The concentration of the compound required to displace 50% of the target protein (IC50) is a measure of its binding affinity.

Protocol:

-

Preparation of Affinity Resin: An ATP-linked Sepharose resin is incubated with a cell lysate (e.g., from Jurkat cells) at 4°C to allow for the capture of ATP-binding proteins, including Hsp90 isoforms.[1]

-

Compound Incubation: The protein-bound resin is then incubated with varying concentrations of this compound for a defined period (e.g., 90 minutes) to allow for competitive displacement.[1]

-

Elution and Detection: The proteins eluted from the resin by this compound are collected and resolved by SDS-PAGE.[1]

-

Protein Identification and Quantification: The protein bands are visualized (e.g., with silver staining), excised from the gel, and identified using mass spectrometry-based techniques.[1] The amount of eluted protein at each compound concentration is quantified to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to provide a complete thermodynamic profile of a binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7]

Principle: ITC directly measures the heat change that occurs when a ligand (e.g., this compound) is titrated into a solution containing a macromolecule (e.g., a purified Hsp90 isoform). The resulting data is used to calculate the thermodynamic parameters of the interaction.

Protocol:

-

Sample Preparation: Purified, recombinant Hsp90 isoform and a concentrated solution of this compound are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: The this compound solution is injected in small, precise aliquots into the sample cell containing the Hsp90 isoform solution while the temperature is kept constant.

-

Data Acquisition: The heat change after each injection is measured by the instrument.

-

Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the Kd, stoichiometry, and other thermodynamic parameters.[7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment.[10][11][12][13]

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA measures this ligand-induced stabilization by heating cell lysates or intact cells to a specific temperature and then quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control for a specified time.

-

Heating: The treated cells or cell lysates are heated at a range of temperatures to generate a melting curve, or at a single, optimized temperature.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the specific Hsp90 isoform remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry. An increase in the amount of soluble protein in the drug-treated samples compared to the control indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of this compound's selectivity.

Caption: Hsp90 Isoforms and this compound Interaction.

Caption: Protein Affinity-Displacement Assay Workflow.

References

- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. scispace.com [scispace.com]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of SNX-2112 in Hematological Malignancies: A Technical Guide

Abstract

SNX-2112, a novel, potent, and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant preclinical activity in a range of hematological malignancies. This technical guide provides an in-depth overview of the preliminary studies of this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo anti-tumor effects. The document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1] Its inhibition presents a compelling therapeutic strategy for various cancers, including hematological malignancies. This compound is a synthetic Hsp90 inhibitor that competitively binds to the N-terminal ATP-binding pocket of Hsp90.[1][2] This action disrupts the Hsp90-client protein complex, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[3] this compound is the active metabolite of the orally bioavailable prodrug SNX-5422, which has been evaluated in clinical trials for both solid and hematological tumors.[1][4] This guide summarizes the foundational preclinical research that has established the rationale for the clinical development of this compound in hematological cancers.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting Hsp90, which in turn leads to the degradation of a multitude of oncogenic client proteins. This disruption of cellular homeostasis results in the inhibition of key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Hsp90 and Degradation of Client Proteins

This compound's primary mechanism is the competitive inhibition of the N-terminal ATP-binding site of Hsp90.[1] This prevents the chaperone from assisting in the proper folding and stabilization of its client proteins. Consequently, these client proteins are targeted for degradation by the proteasome. Key Hsp90 client proteins implicated in hematological malignancies and affected by this compound include Akt, C-Raf, and IKK.[1][5]

Abrogation of Key Signaling Pathways

The degradation of Hsp90 client proteins by this compound leads to the downregulation of critical signaling pathways that promote cancer cell growth and survival. Notably, this compound has been shown to inhibit the cytokine-induced activation of the Akt and Extracellular signal-related kinase (ERK) pathways.[1][6] These pathways are crucial for cell proliferation, survival, and resistance to apoptosis.

References

- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

SNX-2112 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By competitively binding to the N-terminal ATP pocket of Hsp90, this compound induces the degradation of these client proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound, including cell viability, protein degradation (Western Blot), and apoptosis assays.

Introduction

Hsp90 is a promising target for cancer therapy due to its essential role in maintaining the conformational stability of a wide array of oncoproteins, such as HER2, Akt, and ERK.[1] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, thereby disrupting critical oncogenic signaling pathways. This compound is a synthetic Hsp90 inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[3] It exhibits greater potency than the first-generation inhibitor 17-AAG in some contexts and has shown efficacy in various hematologic and solid tumor models.[1][4]

These application notes provide standardized protocols for assessing the in vitro activity of this compound, enabling researchers to consistently evaluate its biological effects on cancer cells.

Data Presentation

Binding Affinity and Potency of this compound

This compound demonstrates high binding affinity for Hsp90 isoforms and potent inhibitory effects on cancer cell proliferation.

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | |||

| Hsp90 | 16 nM | Cell-free | [5] |

| Hsp90α | 4 nM | Cell-free | [6] |

| Hsp90β | 6 nM | Cell-free | [5] |

| Grp94 | 484 nM | Cell-free | [5] |

| Hsp90N | 14.10 ± 1.60 nM | Isothermal Titration Calorimetry | [6] |

| Inhibitory Concentration (IC50) | |||

| Hsp90α | 30 nM | Cell-free | [5] |